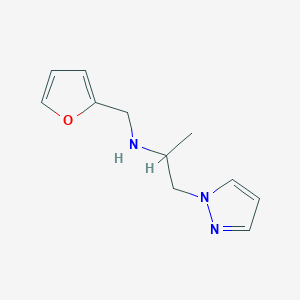![molecular formula C14H13N3O B7558058 4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)
4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile is a chemical compound that is widely used in scientific research due to its unique properties. It is a small molecule inhibitor that has been shown to have a significant impact on various biological processes.
Mécanisme D'action
The mechanism of action of 4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway. It has also been shown to inhibit the activity of various enzymes such as tyrosine kinases and histone deacetylases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological process being studied. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have neuroprotective effects in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile in lab experiments is its specificity. It has been shown to selectively inhibit certain signaling pathways and enzymes without affecting others. This allows for more precise studies of specific biological processes. One of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are many potential future directions for research on 4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile. One direction is the study of its potential use in combination therapy with other drugs. Another direction is the study of its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively used in scientific research. Its specificity and ability to selectively inhibit certain signaling pathways and enzymes make it a valuable tool for studying various biological processes. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile involves a multi-step process. The first step is the synthesis of 2-methoxypyridine-3-carbaldehyde by reacting 2-methoxypyridine with paraformaldehyde. The second step is the reaction of 2-methoxypyridine-3-carbaldehyde with hydroxylamine hydrochloride to form 2-methoxypyridine-3-carboxylic acid hydroxylamine. The third step is the reaction of 2-methoxypyridine-3-carboxylic acid hydroxylamine with 4-bromobenzonitrile to form this compound.
Applications De Recherche Scientifique
4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile has been extensively used in scientific research as a small molecule inhibitor. It has been shown to have a significant impact on various biological processes such as cell proliferation, apoptosis, and angiogenesis. It has also been used in the study of cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-[[(2-methoxypyridin-3-yl)amino]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-14-13(3-2-8-16-14)17-10-12-6-4-11(9-15)5-7-12/h2-8,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKWIUPRIKYVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)
![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)
![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)


![2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide](/img/structure/B7558006.png)
![N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7558015.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)
![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)


![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)
![[1-[2-Chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl] 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B7558080.png)